molecular formula C19H17N B1580931 N-benzyl-N-phenylaniline CAS No. 606-87-1

N-benzyl-N-phenylaniline

Cat. No.: B1580931
CAS No.: 606-87-1
M. Wt: 259.3 g/mol
InChI Key: FKJARBPQBIATJT-UHFFFAOYSA-N
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Description

N-benzyl-N-phenylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzyl group and a phenyl group attached to the nitrogen atom of an aniline molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-N-phenylaniline can be synthesized through several methods. One common approach involves the reaction of aniline with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. In this process, aniline is reacted with benzyl halides in the presence of a palladium catalyst and a suitable ligand, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors is also explored to enhance efficiency and yield. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-phenylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the specific reaction.

Scientific Research Applications

N-benzyl-N-phenylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Comparison with Similar Compounds

N-benzyl-N-phenylaniline can be compared with other aromatic amines such as aniline, N-methylaniline, and N-phenylbenzylamine. While all these compounds share a common structural motif, this compound is unique due to the presence of both benzyl and phenyl groups attached to the nitrogen atom. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound in various applications.

List of Similar Compounds

  • Aniline
  • N-methylaniline
  • N-phenylbenzylamine

Properties

IUPAC Name

N-benzyl-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJARBPQBIATJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209412
Record name Benzyldiphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606-87-1
Record name N,N-Diphenylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=606-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyldiphenylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyldiphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyldiphenylamine
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.207
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

N-phenylbanzaldimine (1.81 g, 0.010 mol) and benzylphenyl ether (1.84 g, 0.010 mol) were heated at 75° C. in Na/DMF solution (2.0 g; 50 mL) for 30 minutes. The solution was then poured in 200 mL of water, the precipitate was filtered washed with water and dried. Recrystallization from methanol, 70 mL, gave white needles (73% isolated) mp 88°-90° C. (lit mp 86°-7°C8, 88°-9°C9). No depression in melting point occurred when this material was admixed with an authentic sample prepared from diphenylamine and benzyl chloride.
Quantity
1.84 g
Type
reactant
Reaction Step One
[Compound]
Name
Na DMF
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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